molecular formula C15H25NO3S B14310569 2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione CAS No. 114480-25-0

2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione

Cat. No.: B14310569
CAS No.: 114480-25-0
M. Wt: 299.4 g/mol
InChI Key: JEPGGQLUYLRXCM-UHFFFAOYSA-N
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Description

2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a cyclohexane ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione can be achieved through a series of organic reactions. One common method involves the use of a Michael addition followed by a Claisen condensation. The reaction typically starts with the addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminobutylidene or ethanesulfinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups.

    Aminobutylidene derivatives: Compounds with similar aminobutylidene groups but different ring structures.

Uniqueness

2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

114480-25-0

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

2-butanimidoyl-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C15H25NO3S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)20(19)5-2/h10-11,16-17H,4-9H2,1-3H3

InChI Key

JEPGGQLUYLRXCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=N)C1=C(CC(CC1=O)CC(C)S(=O)CC)O

Origin of Product

United States

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